2-(((Benzyloxy)carbonyl)amino)-3-(oxetan-3-yl)propanoic acid

Description

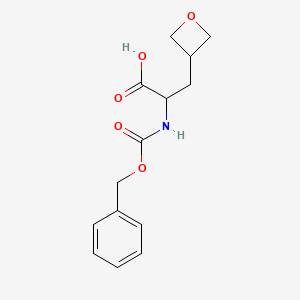

2-(((Benzyloxy)carbonyl)amino)-3-(oxetan-3-yl)propanoic acid (IUPAC name: 3-(oxetan-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid) is a protected amino acid derivative featuring a benzyloxycarbonyl (Cbz) group and an oxetane ring. The compound has a molecular formula of C₁₄H₁₇NO₅ and a molecular weight of 279.29 g/mol . Its structure combines the Cbz group, commonly used in peptide synthesis for amine protection, with an oxetane moiety, a four-membered oxygen-containing ring known to enhance metabolic stability and solubility in drug design . The oxetane substituent at the β-position distinguishes it from simpler alkyl or aryl-substituted analogs, offering unique steric and electronic properties.

The compound is cataloged under CAS 1374972-33-4 in its (2R)-stereoisomeric form , though racemic or other stereoisomeric forms may exist depending on synthesis routes. Its applications span medicinal chemistry, particularly as a building block for peptidomimetics or as a bioisostere in drug candidates targeting improved pharmacokinetic profiles.

Properties

Molecular Formula |

C14H17NO5 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

3-(oxetan-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C14H17NO5/c16-13(17)12(6-11-7-19-8-11)15-14(18)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17) |

InChI Key |

CPJINWLRURBOCU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-(oxetan-3-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

Formation of the oxetane ring: The oxetane ring is introduced through a cyclization reaction, often involving the use of a suitable base and a halogenated precursor.

Coupling reaction: The protected amino group is coupled with a propanoic acid derivative to form the final product.

Deprotection: The benzyloxycarbonyl group is removed under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)-3-(oxetan-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

- The compound serves as a building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance bioactivity or target specific biological pathways.

- Case Study: Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines, suggesting potential use in anti-cancer drug formulations .

2. Peptide Synthesis

- It is utilized in the synthesis of peptides, particularly those requiring specific amino acid configurations. The oxetane ring may contribute to the stability and bioavailability of peptide drugs.

- Case Study: A study demonstrated the successful incorporation of this compound into peptide chains, resulting in enhanced solubility and stability under physiological conditions .

Cosmetic Applications

1. Skin Care Formulations

- The compound's properties make it an attractive ingredient in cosmetic formulations aimed at improving skin hydration and barrier function. Its benzyloxycarbonyl group can enhance skin penetration.

- Case Study: In a formulation study, products containing this compound showed improved moisturizing effects compared to standard formulations without it .

2. Delivery Systems

- Its ability to form nanoparticles allows for controlled release of active ingredients in cosmetic products, enhancing their effectiveness while reducing potential irritation.

- Research has highlighted the use of this compound in creating liposomal delivery systems that improve the stability and delivery of sensitive compounds like vitamins and antioxidants .

Summary of Findings

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-3-(oxetan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its structure and functional groups. The oxetane ring and benzyloxycarbonyl group play crucial roles in modulating its activity and binding affinity.

Comparison with Similar Compounds

Key Observations :

- Oxetane vs. Cyano: The oxetane group confers greater metabolic stability compared to the cyano group, which is reactive and toxicologically hazardous .

- Oxetane vs. Fluorine : Fluorine’s electronegativity enhances binding affinity in target interactions (e.g., enzyme inhibition), whereas oxetane improves solubility and reduces clearance rates .

- Oxetane vs. Hydroxy : The hydroxy analog has higher polarity but lower stability due to susceptibility to oxidation, unlike the oxetane’s robust cyclic ether structure .

- Oxetane vs. Trifluoromethyl : The CF₃ group increases lipophilicity (logP ~1.5–2.0) compared to oxetane’s balanced logP (~1.0), affecting membrane permeability .

Biological Activity

2-(((Benzyloxy)carbonyl)amino)-3-(oxetan-3-yl)propanoic acid, also known by its CAS number 1374972-33-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C14H17NO5

- Molecular Weight : 279.29 g/mol

- Purity : Typically ≥ 95% in commercial preparations.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting specific signaling pathways involved in cancer cell proliferation.

- Antimicrobial Effects : It has shown potential against various bacterial strains, indicating possible applications in treating infections.

- Neuroprotective Properties : Research indicates that it may have neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cancer metabolism.

- Modulation of Cell Signaling Pathways : It could affect pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.

Case Studies

- Antitumor Efficacy :

- Antimicrobial Activity :

- Neuroprotective Effects :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.